molecular formula C27H25N3O3 B613249 (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid CAS No. 183498-47-7

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

Cat. No.: B613249
CAS No.: 183498-47-7
M. Wt: 439.52
InChI Key: MFOVFDBMJIPSLM-VWLOTQADSA-N
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Description

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative It features an acetamido group, a trityl-protected imidazole ring, and a propanoic acid moiety

Scientific Research Applications

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Protection of the imidazole ring: The imidazole ring is protected using a trityl group to prevent unwanted reactions during subsequent steps.

    Formation of the acetamido group: The amino group is acetylated to form the acetamido group.

    Coupling with propanoic acid: The protected imidazole and acetamido groups are then coupled with propanoic acid under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the acetamido group or the carboxylic acid moiety.

    Substitution: Substitution reactions can take place at the trityl-protected imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the acetamido group or carboxylic acid.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl-protected imidazole ring may play a role in binding to these targets, while the acetamido and propanoic acid groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
  • (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)acrylic acid
  • (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)butanoic acid

Comparison:

  • Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • Structural Differences: Similar compounds may differ in the length or nature of the carbon chain attached to the imidazole ring, leading to variations in reactivity and applications.

Properties

IUPAC Name

(2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOVFDBMJIPSLM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718455
Record name N-Acetyl-1-(triphenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183498-47-7
Record name N-Acetyl-1-(triphenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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